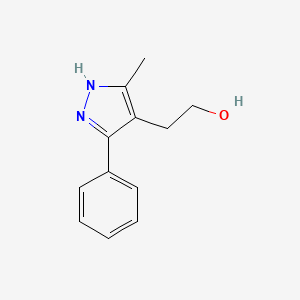

2-(3-甲基-5-苯基-1H-吡唑-4-基)乙醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

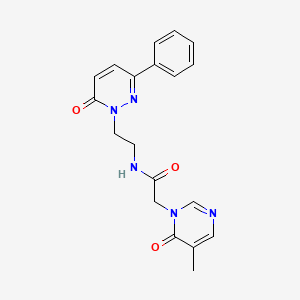

“2-(3-methyl-5-phenyl-1H-pyrazol-4-yl)ethanol” is a compound that belongs to the pyrazole family . Pyrazoles are a class of compounds that have a five-membered aromatic ring structure made up of three carbon atoms and two nitrogen atoms . They have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .

Synthesis Analysis

Pyrazoles, including “2-(3-methyl-5-phenyl-1H-pyrazol-4-yl)ethanol”, can be synthesized using various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system . For instance, 4,4ʹ- (Arylmethylene)bis (1 H -pyrazol-5-ols) derivatives were synthesized by a three components reaction of 3-methyl-1-phenyl-5-pyrazolone with various benzaldehydes catalyzed by sodium acetate at room temperature .Molecular Structure Analysis

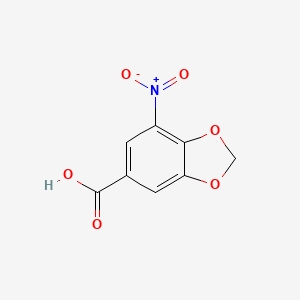

The molecular structure of “2-(3-methyl-5-phenyl-1H-pyrazol-4-yl)ethanol” is characterized by a pyrazole core, which is a five-membered aromatic ring comprising two nitrogen atoms at positions 1 and 2 and three carbon atoms . The compound also contains a methyl group and a phenyl group attached to the pyrazole ring .Chemical Reactions Analysis

The chemical reactions involving “2-(3-methyl-5-phenyl-1H-pyrazol-4-yl)ethanol” and similar pyrazole compounds are diverse. For instance, some hydrazine-coupled pyrazoles were successfully synthesized and their structures were verified by employing elemental microanalysis, FTIR, and 1 H NMR techniques .科学研究应用

Antioxidant Activity

Pyrazole derivatives have been studied for their antioxidant properties . They can scavenge free radicals, which are harmful to biological systems. The antioxidant activity is measured using assays like the DPPH (2, 2-diphenyl-1-picrylhydrazyl) assay. Compounds with pyrazole rings have shown good radical scavenging activity, some even more active than standard antioxidants like ascorbic acid .

Anticancer Activity

The pyrazole ring is present in several anticancer drugs on the market. Research has shown that pyrazole derivatives can be cytotoxic to various human cell lines. For instance, certain derivatives have demonstrated cytotoxicity in colorectal carcinoma cells, with mechanisms involving p53-mediated apoptosis .

Drug Discovery

Pyrazoles are common in drug structures due to their therapeutic and pharmacological properties. They are involved in the development of drugs for a range of diseases, not limited to cancer. The versatility of the pyrazole ring allows for the creation of compounds with a wide variety of biological activities .

Agrochemistry

In agrochemistry, pyrazole derivatives are used to develop compounds that can function as pesticides or herbicides. Their structural flexibility allows them to be tailored for specific functions, potentially leading to more effective and safer agricultural chemicals .

Coordination Chemistry

Pyrazole-based ligands are valuable in coordination chemistry for creating metal complexes. These complexes can have applications ranging from catalysis to materials science. The nitrogen atoms in the pyrazole ring can act as coordination sites for metals .

Organometallic Chemistry

In organometallic chemistry, pyrazole derivatives can be used to synthesize novel organometallic compounds. These compounds can have applications in catalysis, serving as catalysts for various chemical reactions .

作用机制

Target of Action

Similar compounds, such as pyrazole derivatives, have been shown to exhibit cytotoxic activity against various human cell lines .

Mode of Action

It’s worth noting that pyrazole derivatives have been reported to interact with their targets, leading to changes in cell viability .

Biochemical Pathways

Pyrazole derivatives have been associated with a wide range of biological activities, suggesting that they may affect multiple pathways .

Pharmacokinetics

The pharmacokinetic properties of similar compounds have been studied .

Result of Action

Similar compounds have been reported to exhibit cytotoxic activity, suggesting that they may induce cell death .

Action Environment

The activity of similar compounds may be influenced by factors such as ph, temperature, and the presence of other molecules .

属性

IUPAC Name |

2-(5-methyl-3-phenyl-1H-pyrazol-4-yl)ethanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O/c1-9-11(7-8-15)12(14-13-9)10-5-3-2-4-6-10/h2-6,15H,7-8H2,1H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNNLQQNZZQULHY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1)C2=CC=CC=C2)CCO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-2-(4-(methylthio)phenyl)-N-(pyridin-4-ylmethyl)acetamide](/img/structure/B2872287.png)

![N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide](/img/structure/B2872290.png)

![2-[1-{2-[(4-bromophenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]-N-(2-furylmethyl)acetamide](/img/no-structure.png)

![1-[1-(Pent-4-enoyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione](/img/structure/B2872302.png)

![Tert-butyl N-[2-(fluoromethyl)phenyl]carbamate](/img/structure/B2872306.png)

![3-iodo-4-methyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide](/img/structure/B2872307.png)